molecular formula C10H8Cl2N2OS B1613389 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride CAS No. 953408-88-3

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride

Cat. No.: B1613389
CAS No.: 953408-88-3
M. Wt: 275.15 g/mol
InChI Key: XERFFSPGBNKEDT-UHFFFAOYSA-N
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Description

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C10H7ClN2OS·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride typically involves the reaction of 4-methyl-2-pyrid-4-yl-1,3-thiazole-5-carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The hydrochloride salt is then formed by treating the acid chloride with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. These reactions typically require mild to moderate conditions and can be catalyzed by bases or acids.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: The acid chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid. This reaction occurs readily in the presence of water or aqueous solutions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the carboxylic acid.

Scientific Research Applications

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This is useful in studying biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring’s aromaticity allows it to participate in π-π interactions, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride can be compared with other thiazole derivatives, such as:

    2-Amino-4-methylthiazole: This compound has an amino group instead of a carbonyl chloride group, making it more reactive towards electrophiles.

    4-Methyl-2-phenylthiazole: The phenyl group provides additional aromaticity and potential for π-π interactions, but lacks the reactive carbonyl chloride group.

    Thiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride, making it less reactive but more suitable for forming amide bonds.

The uniqueness of this compound lies in its combination of a reactive carbonyl chloride group and a thiazole ring, providing a versatile platform for chemical modifications and interactions.

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS.ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERFFSPGBNKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640300
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953408-88-3
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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